Bexagliflozin is a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [, , , ]. SGLT2 is a protein primarily found in the kidneys responsible for reabsorbing glucose from the filtrate back into the bloodstream []. By inhibiting SGLT2, Bexagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels [, , , ].
While primarily investigated for its role in managing glycemia in type 2 diabetes mellitus (T2DM) [1, 2, 4, 5, 7-9, 11-14, 16, 18-21, 23], Bexagliflozin is also being explored for its potential benefits in treating essential hypertension and chronic kidney disease [, ].
Bexagliflozin is synthesized as part of a broader category of glucose-lowering agents known as SGLT2 inhibitors. These agents work by decreasing glucose reabsorption in the renal proximal tubule, leading to increased urinary glucose excretion and lowered blood glucose levels. It is marketed under the brand name Brenzavvy and has been evaluated for its efficacy in clinical trials, demonstrating significant benefits in glycemic control and weight management .
The synthesis of Bexagliflozin involves a multi-step process designed to achieve high purity and yield. The key steps include:
The process emphasizes the use of safe solvents such as methanol and ethanol, and avoids hazardous reagents like boron trifluoride etherate, enhancing industrial viability .
Bexagliflozin's molecular formula is CHOS, with a molecular weight of approximately 348.40 g/mol. The structure features:
The compound's three-dimensional conformation allows it to interact effectively with the SGLT2 protein, facilitating its mechanism of action .
Bexagliflozin undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to optimize yields and purities, with parameters such as temperature and reaction time being crucial for successful synthesis .
Bexagliflozin operates by inhibiting the sodium-glucose cotransporter 2, which is primarily located in the kidneys. By blocking this transporter:
This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits by reducing hyperfiltration pressure in the kidneys .
Key physical and chemical properties of Bexagliflozin include:
These properties influence its formulation and delivery methods, impacting bioavailability and therapeutic effectiveness .
Bexagliflozin has several significant applications:
Bexagliflozin ((2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol) is a C-aryl glucoside inhibitor of SGLT2. Its binding affinity is governed by specific structural interactions with the SGLT2 transporter, a 14-transmembrane helical protein expressed in the S1/S2 segments of the renal proximal tubule [1] [5]. Cryo-electron microscopy (cryo-EM) studies reveal that bexagliflozin binds to the outward-facing conformation of SGLT2, stabilized by a critical Na⁺ ion at the Na2 site [5]. The inhibitor's aglycone moiety (including the chlorophenyl and cyclopropyloxyethoxybenzyl groups) occupies a hydrophobic pocket formed by transmembrane helices TM1, TM2, TM6, and TM7, while the glucose moiety forms hydrogen bonds with conserved polar residues:
The cyclopropyloxyethoxy extension at the para position of the distal benzene ring enhances hydrophobic interactions with Phe98, Trp219, and Met444, contributing to its high binding affinity (Kd ≈ 2.1 nM) [2] [4]. Mutagenesis studies confirm that substitution of Gln457 with alanine reduces inhibitory potency by >50%, underscoring its role in stabilizing the glucoside linkage [5].
Table 1: Key Residues in Bexagliflozin-SGLT2 Binding
SGLT2 Domain | Amino Acid Residue | Interaction Type | Functional Impact |
---|---|---|---|
Transmembrane Helix 2 (TM2) | Ser74 | Hydrogen bonding | Anchors glucose O3 atom |
TM2 | Asn75 | Hydrogen bonding | Binds glucose O4/O6 atoms |
TM11 | Gln457 | Hydrogen bonding | Critical for glucoside affinity |
Hydrophobic Pocket | Phe98, Trp219, Met444 | Van der Waals forces | Stabilizes aglycone moiety |
Bexagliflozin inhibits renal glucose reabsorption through allosteric modulation of SGLT2-mediated co-transport. Under physiological conditions, SGLT2 couples glucose uptake with sodium influx via a "rocking bundle" mechanism, where Na⁺ binding at the Na2 site induces an outward-to-inward conformational transition [5] [9]. Bexagliflozin locks SGLT2 in an outward-open state, preventing the structural rotation of the hash domain relative to the scaffold domain required for intracellular glucose release [5]. This allostery disrupts two key processes:
Table 2: Allosteric Effects of Bexagliflozin on Renal Pathways
Pathway | Mechanism of Modulation | Physiological Consequence |
---|---|---|
Sodium-Glucose Symport | Traps SGLT2 in outward-facing state | Blocks glucose translocation |
Tubuloglomerular Feedback | ↑ Sodium delivery to macula densa | ↓ Glomerular hyperfiltration |
Na⁺-K⁺-ATPase Activity | ↓ Intracellular Na⁺ load | ↓ Renal oxygen consumption |
SIRT1/AMPK Signaling | ↑ AMP/ATP ratio | Enhanced autophagy; ↓ inflammation |
Bexagliflozin exhibits high selectivity for SGLT2 over SGLT1, with a 1,200-fold selectivity ratio (SGLT2 IC₅₀ = 1.8 nM vs. SGLT1 IC₅₀ = 2,200 nM) [3] [8]. This selectivity arises from structural differences in the substrate-binding pockets:
Clinically, this selectivity minimizes gastrointestinal side effects associated with SGLT1 inhibition (e.g., glucose-galactose malabsorption). However, recent studies suggest bexagliflozin retains mild SGLT1-inhibitory activity at supratherapeutic doses (>100 nM), potentially enhancing postprandial glucose control via intestinal GLP-1 secretion [3] [5].
Table 3: Selectivity Profile of Bexagliflozin vs. Other SGLT2 Inhibitors
Inhibitor | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT2:SGLT1) |
---|---|---|---|
Bexagliflozin | 1.8 | 2,200 | 1,222:1 |
Canagliflozin | 2.7 | 710 | 263:1 |
Dapagliflozin | 1.2 | 1,400 | 1,167:1 |
Empagliflozin | 1.3 | 8,300 | 6,385:1 |
Phlorizin* | 11 | 7 | 0.6:1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7